Methyl 2-chloro-4-(2-formylphenyl)benzoate
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Overview
Description
Methyl 2-chloro-4-(2-formylphenyl)benzoate is an organic compound with the molecular formula C15H11ClO3 and a molecular weight of 274.7 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(2-formylphenyl)benzoate can be achieved through various methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol under acidic conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(2-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: 2-chloro-4-(2-carboxyphenyl)benzoate.
Reduction: 2-chloro-4-(2-hydroxyphenyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-4-(2-formylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(2-formylphenyl)benzoate involves its reactivity towards various chemical reagents. The chloro group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-formylphenoxy)benzoate: Similar in structure but with an ether linkage instead of a direct chloro substitution.
Methyl 2-formylbenzoate: Lacks the chloro group, making it less reactive in substitution reactions.
Uniqueness
Methyl 2-chloro-4-(2-formylphenyl)benzoate is unique due to the presence of both a chloro and a formyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
methyl 2-chloro-4-(2-formylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIDMFDRGLEZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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